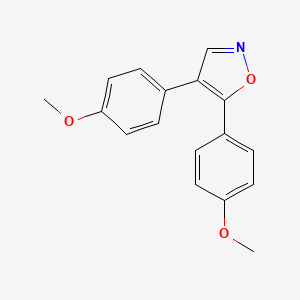

4,5-Bis(4-methoxyphenyl)-1,2-oxazole

CAS No.:

Cat. No.: VC11156894

Molecular Formula: C17H15NO3

Molecular Weight: 281.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H15NO3 |

|---|---|

| Molecular Weight | 281.30 g/mol |

| IUPAC Name | 4,5-bis(4-methoxyphenyl)-1,2-oxazole |

| Standard InChI | InChI=1S/C17H15NO3/c1-19-14-7-3-12(4-8-14)16-11-18-21-17(16)13-5-9-15(20-2)10-6-13/h3-11H,1-2H3 |

| Standard InChI Key | YHLCZGJRMRMYLT-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C2=C(ON=C2)C3=CC=C(C=C3)OC |

| Canonical SMILES | COC1=CC=C(C=C1)C2=C(ON=C2)C3=CC=C(C=C3)OC |

Introduction

Structural and Molecular Characteristics

The molecular formula of 4,5-bis(4-methoxyphenyl)-1,2-oxazole is CHNO, with a molecular weight of 357.41 g/mol. The oxazole core (CHNO) is functionalized with two 4-methoxyphenyl groups, each contributing a methoxy (-OCH) substituent at the para position of the benzene ring. Key structural features include:

-

Oxazole ring: A planar, aromatic heterocycle contributing to electronic delocalization.

-

Methoxyphenyl groups: Electron-donating methoxy groups enhance solubility and influence electronic properties.

The compound’s polar surface area (PSA) is estimated at 69.79 Å, and its logP (octanol-water partition coefficient) is approximately 6.32, indicating high lipophilicity . These properties suggest moderate solubility in organic solvents like dichloromethane or ethyl acetate.

Synthetic Methodologies

Copper-Catalyzed Cycloaddition

A regioselective synthesis route for polyarylated oxazoles involves Cu(I)-mediated cyclization. For example, 2-(4-methoxyphenyl)-4,5-diphenyloxazole (a structural analog) was synthesized via a one-pot reaction using:

-

Alkyne precursors: 1,2-Diphenylethyne.

-

Nitrile substrates: 4-Methoxybenzonitrile.

-

Catalyst: Cu(OAc) (10 mol%) and BF·EtO (1 equiv).

This method achieves 90% yield for analogous compounds, suggesting adaptability for 4,5-bis(4-methoxyphenyl)-1,2-oxazole by substituting phenyl groups with 4-methoxyphenyl moieties .

Cyclocondensation Reactions

Early oxazole syntheses, such as those reported by Klose et al. (1983), involve cyclocondensation of α-haloketones with amides. For instance, 2-(4-fluorophenyl)sulfanyl-4,5-bis(4-methoxyphenyl)-1,3-oxazole was prepared using thioamide precursors under acidic conditions . While this targets a 1,3-oxazole isomer, similar strategies could be modified for 1,2-oxazoles by adjusting reaction kinetics and substituent positions.

Physicochemical Properties

Experimental data for 4,5-bis(4-methoxyphenyl)-1,2-oxazole remains sparse, but properties can be extrapolated from related compounds:

| Property | Value (Estimated) | Source Compound |

|---|---|---|

| Melting Point | 110–112°C | 2-(4-Methoxyphenyl)-4,5-diphenyloxazole |

| LogP | 6.32 | 2-(4-Fluorophenyl)sulfanyl analog |

| Solubility in DMSO | >10 mM | N-Benzyl oxazole derivatives |

The methoxy groups improve solubility in polar aprotic solvents compared to non-functionalized aryloxazoles.

Comparative Analysis with Analogous Oxazoles

The para-methoxy substituents in 4,5-bis(4-methoxyphenyl)-1,2-oxazole likely improve bioavailability and target selectivity compared to non-functionalized analogs.

Research Gaps and Future Directions

-

Synthetic Optimization: Developing scalable routes using earth-abundant catalysts.

-

Biological Screening: Prioritizing assays against kinase targets (e.g., EGFR, VEGFR).

-

Materials Applications: Investigating optoelectronic properties for OLEDs or sensors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume